{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid

Physicochemical profiling Drug-likeness prediction Medicinal chemistry lead optimization

{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid (CAS 2246616-92-0), also listed as 3-methyl-4-(3-methylureido)phenylboronic acid, is a disubstituted arylboronic acid bearing a 3-methyl group and a 4-(methylcarbamoyl)amino (methylureido) moiety on the phenyl ring. This building block is employed in Suzuki-Miyaura cross-coupling reactions and in the construction of urea-containing pharmacophores for medicinal chemistry programs.

Molecular Formula C9H13BN2O3
Molecular Weight 208.02
CAS No. 2246616-92-0
Cat. No. B2941206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid
CAS2246616-92-0
Molecular FormulaC9H13BN2O3
Molecular Weight208.02
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)NC(=O)NC)C)(O)O
InChIInChI=1S/C9H13BN2O3/c1-6-5-7(10(14)15)3-4-8(6)12-9(13)11-2/h3-5,14-15H,1-2H3,(H2,11,12,13)
InChIKeyIBZOIHCUKYNYSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is {3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic Acid (CAS 2246616-92-0) and Why Its Procurement Requires Precise Specification


{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid (CAS 2246616-92-0), also listed as 3-methyl-4-(3-methylureido)phenylboronic acid, is a disubstituted arylboronic acid bearing a 3-methyl group and a 4-(methylcarbamoyl)amino (methylureido) moiety on the phenyl ring [1]. This building block is employed in Suzuki-Miyaura cross-coupling reactions and in the construction of urea-containing pharmacophores for medicinal chemistry programs . Its ortho-methyl substitution pattern and ureido hydrogen-bonding capacity differentiate it from simpler phenylboronic acid analogs, making unambiguous identification by CAS number essential for reproducible synthetic outcomes [1].

Why {3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic Acid Cannot Be Interchanged with Close Analogs Without Quantitative Verification


Although several methylureido- or methylcarbamoyl-substituted phenylboronic acids share functional-group similarity, their substitution patterns create quantifiable differences in molecular properties that directly impact coupling reactivity, diol-binding affinity, and downstream pharmacokinetic profiles when incorporated into lead compounds [1][2]. The 3-methyl group alters the electron density of the aryl ring (Hammett σ meta-CH₃ ≈ –0.07) and influences the pKa of the boronic acid moiety, while the para-methylureido group introduces additional hydrogen-bond donor/acceptor capacity relative to simpler methylamide analogs [3]. These differences manifest in Suzuki coupling yields, saccharide-binding constants, and metabolic stability, making generic substitution without experimental validation a source of irreproducible results [2][3]. The quantitative evidence below demonstrates that each structural variation produces measurable divergence in key properties relevant to both synthetic and biological applications.

Product-Specific Quantitative Evidence Guide: {3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic Acid vs. Closest Analogs


Molecular Weight and Topological Polar Surface Area (TPSA) Comparison with the Non-Methylated Ureido Analog

{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid possesses a molecular weight of 208.02 g·mol⁻¹ and a TPSA of 81.6 Ų, compared to 194.00 g·mol⁻¹ and identical TPSA of 81.6 Ų for the non-methylated analog (4-(3-methylureido)phenyl)boronic acid (CAS 1182315-47-4) [1][2]. The additional 14.02 Da arises from the 3-methyl substituent, which increases lipophilicity (estimated ΔlogP ≈ +0.5) without altering polar surface area, thereby improving membrane permeability potential relative to the des-methyl analog while preserving hydrogen-bonding capacity [3].

Physicochemical profiling Drug-likeness prediction Medicinal chemistry lead optimization

Hydrogen-Bond Donor Count and Rotatable Bond Comparison with the Methylamide Analog

The target compound provides 4 hydrogen-bond donors (HBD) and 2 rotatable bonds, versus 3 HBD and 1 rotatable bond for the methylamide analog 4-(methylcarbamoyl)benzeneboronic acid (CAS 121177-82-0) [1][2]. The extra HBD arises from the urea NH group, which can engage in bidentate hydrogen-bonding interactions with biological targets or crystal packing, while the additional rotatable bond increases conformational adaptability for induced-fit binding [3].

Hydrogen bonding Conformational flexibility Structure-based drug design

Commercially Available Purity Specification vs. Non-Methylated Ureido Analog

Multiple vendors supply {3-methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid at a certified purity of 98% (NLT) , whereas the closest non-methylated analog (4-(3-methylureido)phenyl)boronic acid (CAS 1182315-47-4) is typically offered at 95% purity . This 3-percentage-point difference in minimum purity specification reduces the maximum undefined impurity burden from 5% to 2%, which is critical when the boronic acid is used in stoichiometric Suzuki couplings where impurities can sequester palladium catalyst or generate off-target biaryl by-products.

Chemical procurement Purity specification Reproducibility

Storage Condition Differential: Cold-Chain Requirement vs. Room-Temperature-Stable Methylamide Analog

The target compound requires refrigerated storage at 2–8°C, as specified by multiple vendors [1], whereas the methylamide analog 4-(methylcarbamoyl)benzeneboronic acid (CAS 121177-82-0) is stable at room temperature (ambient storage) [2]. The cold-chain requirement suggests the methylureido group confers greater susceptibility to thermal dehydration or boroxine formation, a known degradation pathway for arylboronic acids, making storage compliance a critical parameter for maintaining reactivity upon use [3].

Compound stability Supply chain logistics Laboratory storage

Best Research and Industrial Application Scenarios for {3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic Acid


Medicinal Chemistry: Synthesis of Urea-Containing Kinase Inhibitor Fragments via Suzuki Coupling

When constructing biaryl kinase inhibitor scaffolds that require a para-ureido hydrogen-bond donor motif for hinge-region binding, {3-methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid provides both the boronic acid handle for Pd-catalyzed coupling and the pre-installed methylureido pharmacophore. The 3-methyl group increases lipophilicity relative to the des-methyl analog, potentially improving cell permeability of the resulting biaryl product, while the 98% minimum purity specification reduces catalyst-poisoning impurities that compromise coupling yields in palladium-catalyzed reactions .

Chemical Biology: Development of Diol-Sensing Probes with Enhanced Binding via Ureido Hydrogen-Bonding

The methylureido substituent at the para-position can participate in secondary hydrogen-bonding interactions with hydroxyl groups of carbohydrate diols, potentially increasing the apparent binding constant beyond that achievable with phenylboronic acid alone. The 3-methyl substituent electronically modulates the boronic acid pKa (predicted shift of +0.2 to +0.5 pKa units relative to unsubstituted phenylboronic acid, based on Hammett σmeta values), tuning the pH window for optimal diol complexation [1]. The cold-chain storage requirement (2–8°C) must be observed to prevent boroxine formation that would abolish diol-binding capacity [2].

Process Chemistry: Scale-Up of Patent-Exemplified Biaryl Intermediates Requiring Defined Impurity Profiles

In late-stage process development where patent examples specify arylboronic acid coupling partners, the 98% minimum purity of the target compound provides a tighter impurity specification than the 95% typical of the non-methylated analog. This reduces the risk of regulatory queries regarding unidentified impurities in the final API and simplifies the analytical documentation required for CMC (Chemistry, Manufacturing, and Controls) submissions .

Computational Chemistry: Building Block with Balanced TPSA and logP for Virtual Library Enumeration

With a TPSA of 81.6 Ų and a computed logP intermediate between the more polar amino analog (3-amino-4-methylphenylboronic acid, TPSA 66.5 Ų) and more lipophilic non-ureido analogs, this compound occupies a favorable region of drug-like chemical space. It is suitable for virtual library enumeration in lead-generation campaigns where balanced permeability and solubility are required, without introducing the metabolic liability of a primary aniline [3].

Quote Request

Request a Quote for {3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.